molecular formula C6H3BrClNO2 B1291829 1-Bromo-2-chloro-3-nitrobenzene CAS No. 3970-37-4

1-Bromo-2-chloro-3-nitrobenzene

Cat. No. B1291829
CAS RN: 3970-37-4
M. Wt: 236.45 g/mol
InChI Key: JNIDAGAFFKAPRV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-nitrobenzene is a reagent used in pharmaceutical synthesis . It is used in the synthesis of benzodiazepinone bromodomain inhibitor CPI-637, which may be applicable to cancer therapies .


Synthesis Analysis

1-Bromo-2-chloro-3-nitrobenzene can be synthesized by various routes. For instance, bromochlorobenzenes, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring, have been synthesized by various routes .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-chloro-3-nitrobenzene is C6H3BrClNO2 . The average mass is 236.451 Da and the mono-isotopic mass is 234.903564 Da .


Chemical Reactions Analysis

1-Bromo-2-chloro-3-nitrobenzene can undergo various chemical reactions. For instance, it can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Physical And Chemical Properties Analysis

1-Bromo-2-chloro-3-nitrobenzene has a density of 1.8±0.1 g/cm3 . Its boiling point is 290.4±20.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.8±3.0 kJ/mol .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-chloro-3-nitrobenzene: is a versatile compound used in organic synthesis. It serves as a precursor for various organic reactions, including palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals and agrochemicals.

Preparation of Azo Compounds

This compound is utilized in the synthesis of aromatic azo compounds. Azo compounds have extensive applications in dyeing textiles and are also used in the production of colored plastics and inks .

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3-nitrobenzene is a benzene derivative. The primary targets of this compound are the aromatic rings in organic compounds. The aromatic ring, particularly in benzene, is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . This is a two-step mechanism:

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound can bond to a nucleophile to give a substitution or addition product. It can also transfer a proton to a base, giving a double bond product .

Pharmacokinetics

The pharmacokinetic properties of 1-Bromo-2-chloro-3-nitrobenzene include:

These properties impact the compound’s bioavailability and its ability to cross biological barriers.

Result of Action

The result of the compound’s action is the formation of substituted benzene derivatives. These derivatives can have various applications in organic chemistry, including the synthesis of other complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-nitrobenzene. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . These precautions help ensure the safe handling and effective use of the compound.

Safety and Hazards

1-Bromo-2-chloro-3-nitrobenzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-2-chloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDAGAFFKAPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627948
Record name 1-Bromo-2-chloro-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-nitrobenzene

CAS RN

3970-37-4
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Record name 1-Bromo-2-chloro-3-nitrobenzene
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Record name 1-Bromo-2-chloro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol), red mercury oxide (24.2 g, 112 mmol), and carbon tetrachloride (350 mL) were irradiated with a 100 W light bulb and heated at reflux. Bromine (5.75 mL, 112 mmol) was added dropwise over 30 minutes. This was stirred at reflux for 3.5 hours. After cooling to room temperature, aqueous saturated sodium bicarbonate (250 mL) was added and stirred vigorously for 20 minutes. The mixture was filtered and the solids were washed with excess chloroform. This two-phase solution was separated and the aqueous layer back extracted with chloroform (2×200 mL). The organic layers were collected and washed with brine (150 mL), water (150 mL) and dried (magnesium sulfate) and concentrated to give 3-bromo-2-chloronitrobenzene (10.6 g, 60.4%). 1H NMR (CDCl3, 300 MHz): δ7.86 (dd, 1H, J=8.1, 1.5), 7.73 (dd, 1H, J=8.1, 1.5 Hz), 7.31 (t, 1H, J=8.1 Hz) ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150 W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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